2-(2-Methyloxolan-2-yl)acetic acid
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Overview
Description
2-(2-Methyloxolan-2-yl)acetic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of oxolane, featuring a methyloxolan ring attached to an acetic acid moiety.
Mechanism of Action
Target of Action
This compound is a derivative of indole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific interactions and changes resulting from the action of 2-(2-Methyloxolan-2-yl)acetic acid would depend on its specific targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxolan-2-yl)acetic acid typically involves the reaction of 2-methyloxolane with acetic acid under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyloxolan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for esterification and amidation reactions.
Major Products
Scientific Research Applications
2-(2-Methyloxolan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyloxolan-3-yl)acetic acid: Similar in structure but with the methyloxolan ring attached at a different position.
2-Methyloxolane: Lacks the acetic acid moiety, making it less reactive in certain chemical reactions.
Uniqueness
2-(2-Methyloxolan-2-yl)acetic acid is unique due to its combination of the methyloxolan ring and acetic acid moiety, providing a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-methyloxolan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(5-6(8)9)3-2-4-10-7/h2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCOAUUNSXDIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892926-63-4 |
Source
|
Record name | 2-(2-methyloxolan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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